molecular formula C6H8N2O3 B13297528 5-Propyl-1,2,4-oxadiazole-3-carboxylic acid

5-Propyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13297528
M. Wt: 156.14 g/mol
InChI Key: XMYKZTKWPORYLP-UHFFFAOYSA-N
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Description

5-Propyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and agriculture due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-propyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as graphene oxide has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Propyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-propyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anti-inflammatory and anticancer research, it modulates signaling pathways and induces apoptosis in cancer cells .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-propyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-2-3-4-7-5(6(9)10)8-11-4/h2-3H2,1H3,(H,9,10)

InChI Key

XMYKZTKWPORYLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C(=O)O

Origin of Product

United States

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